molecular formula C8H6ClIO2 B1290573 Methyl 5-chloro-2-iodobenzoate CAS No. 289039-82-3

Methyl 5-chloro-2-iodobenzoate

Cat. No. B1290573
CAS RN: 289039-82-3
M. Wt: 296.49 g/mol
InChI Key: LNCNRPALSKTJBG-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-2-iodobenzoate” is a chemical compound with the molecular formula C8H6ClIO2 . It has a molecular weight of 296.49 . The compound appears as a yellow to red-brown solid or liquid .


Synthesis Analysis

The synthesis of “Methyl 5-chloro-2-iodobenzoate” involves the reaction of 5-chloro-2-iodobenzoic acid with SOCl2 and DMF . The mixture is gently warmed until it becomes homogeneous, and then it is maintained at 23°C for an additional 30 minutes .


Molecular Structure Analysis

The InChI code for “Methyl 5-chloro-2-iodobenzoate” is 1S/C8H6ClIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 5-chloro-2-iodobenzoate” has a predicted boiling point of 295.6±20.0 °C and a predicted density of 1.837±0.06 g/cm3 . It is recommended to be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Chemical Synthesis

“Methyl 5-chloro-2-iodobenzoate” is a chemical compound with the formula C8H6ClIO2 . It is used in various chemical reactions due to its unique structure and properties. The presence of both iodine and chlorine atoms makes it a versatile reagent in synthesis .

Precursor for Kibdelone C

The compound can be used in the microbial dihydroxylation of methyl 2-iodobenzoate to form a nonracemic iodocyclohexene carboxylate intermediate . This intermediate is a precursor for preparing kibdelone C, a complex natural product .

Preparation of Isoquinolinones

“Methyl 5-chloro-2-iodobenzoate” may be used in the preparation of N-substituted 4-methylene-3,4-dihydro-1 (2 H)-isoquinolin-1-ones . These compounds are important in medicinal chemistry due to their biological activities .

Anti-infective Agent

Iodobenzoates, including “Methyl 5-chloro-2-iodobenzoate”, are used as anti-infective agents . They can inhibit the growth of certain bacteria and fungi, making them useful in the treatment of various infections .

Contraceptive Agent

Iodobenzoates have also been used as contraceptive agents . They can inhibit the fertilization process, making them potential candidates for the development of new contraceptive drugs .

X-ray Contrast Medium

“Methyl 5-chloro-2-iodobenzoate” can be used as an X-ray contrast medium for diagnostic radiology . The iodine atom in the compound can absorb X-rays, allowing it to highlight certain areas in the body during an X-ray examination .

Safety and Hazards

“Methyl 5-chloro-2-iodobenzoate” is labeled with the GHS07 pictogram, indicating that it can cause harm . The compound may cause respiratory irritation (H302), and it’s recommended to avoid breathing its dust/fumes . Protective measures, such as wearing protective gloves, clothing, and eye/face protection, are advised .

properties

IUPAC Name

methyl 5-chloro-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCNRPALSKTJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634639
Record name Methyl 5-chloro-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-2-iodobenzoate

CAS RN

289039-82-3
Record name Benzoic acid, 5-chloro-2-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289039-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 5-chloro-2-iodo-, methyl ester
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

A solution of 5-chloro-2-iodobenzoic acid (3.0 g, 10.62 mmol), SOCl2 (12 mL) and DMF (0.6 mL) was gently warmed with a heat gun until the mixture became homogeneous (15 min). The solution was maintained at 23° C. for additional 30 min and then the solution was concentrated. MeOH (24 mL) was added to the crude residue and the solution was maintained at 23° C. for 30 min. The solution was concentrated and the residue was purified by flash chromatography on Biotage silica gel cartridge (cyclohexane to cyclohexane:EtOAc=85:15) to afford methyl 5-chloro-2-iodobenzoate (3.02 g, 10.20 mmol, 96%).
Quantity
3 g
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reactant
Reaction Step One
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12 mL
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reactant
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0.6 mL
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a round bottomed flask was added NaHCO3 (22.31 g, 266 mmol), 5-chloro-2-iodobenzoic acid (25 g, 89 mmol), DMF, and MeI (11.07 mL, 177 mmol). The reaction was stirred at room temperature overnight. The reaction was diluted with water and EtOAc. The layers were separated and the aqueous layer was extracted with EtOAc. The combined organic layers were washed with water (3×) and brine before being dried over Na2SO4, filtered, and concentrated. The crude residue was purified via Biotage to afford the titled compound (25.81 g, 87 mmol). LC/MS m/z 297 [M+H]+.
Quantity
22.31 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
11.07 mL
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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